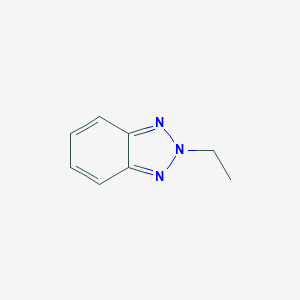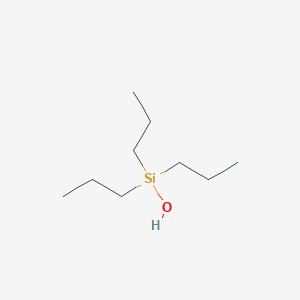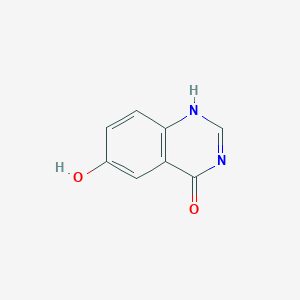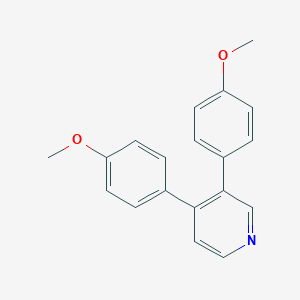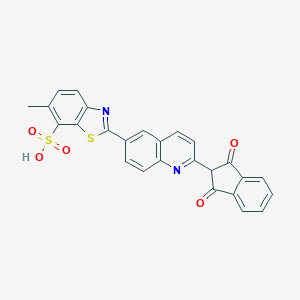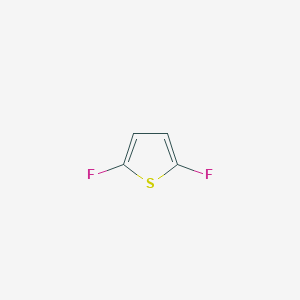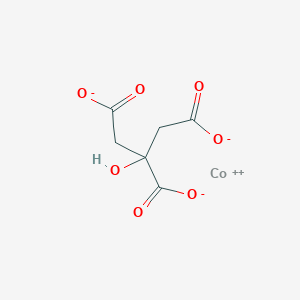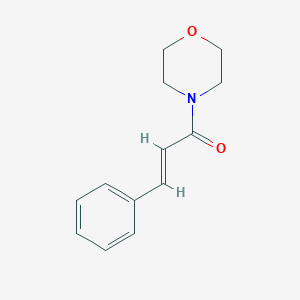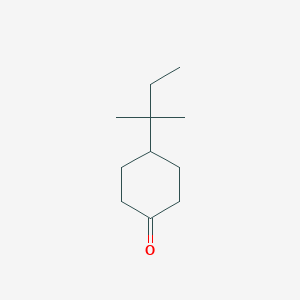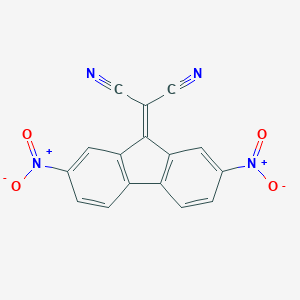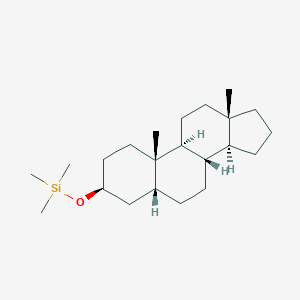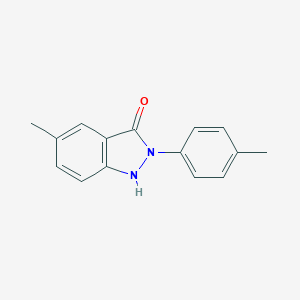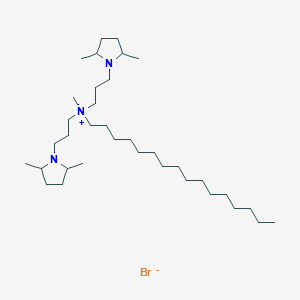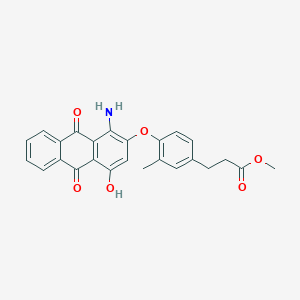
Methyl 3-(4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-m-tolyl)propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-m-tolyl)propionate is a chemical compound with potential applications in scientific research. This compound is also known as MDP and has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of MDP is not fully understood. However, it has been suggested that MDP may inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. MDP may also have anti-inflammatory and immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
MDP has been shown to have anti-inflammatory and immunomodulatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. MDP has also been shown to increase the production of anti-inflammatory cytokines such as interleukin-10. Additionally, MDP has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MDP in lab experiments is its potential anti-cancer properties. MDP has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MDP has anti-inflammatory and immunomodulatory effects, which may be useful in studying inflammatory and immune-related diseases.
One limitation of using MDP in lab experiments is its limited availability. MDP is not commercially available and must be synthesized in the lab. Additionally, the mechanism of action of MDP is not fully understood, which may make it difficult to interpret the results of lab experiments.
Direcciones Futuras
There are several future directions for research on MDP. One direction is to further investigate the mechanism of action of MDP. Understanding the mechanism of action may lead to the development of more effective treatments for cancer and inflammatory diseases.
Another direction is to investigate the potential use of MDP in combination with other anti-cancer agents. Combining MDP with other agents may enhance its anti-cancer properties and reduce the risk of drug resistance.
Finally, future research could investigate the potential use of MDP in treating other diseases, such as autoimmune diseases. MDP's anti-inflammatory and immunomodulatory effects may make it a promising candidate for the treatment of such diseases.
Conclusion:
In conclusion, MDP is a chemical compound with potential applications in scientific research. It has been shown to have anti-cancer, anti-inflammatory, and immunomodulatory effects. While the mechanism of action of MDP is not fully understood, it has potential as a treatment for cancer and inflammatory diseases. Future research could investigate the mechanism of action of MDP, its potential use in combination with other agents, and its potential use in treating other diseases.
Métodos De Síntesis
MDP has been synthesized using various methods. One of the methods involves the reaction of 3-methyl-1,5-pentanediol with p-toluenesulfonyl chloride to form the corresponding tosylate. The tosylate is then reacted with 4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-m-tolyl)propionic acid to form MDP.
Aplicaciones Científicas De Investigación
MDP has potential applications in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. MDP has also been shown to induce apoptosis in cancer cells. Additionally, MDP has been shown to have anti-inflammatory and immunomodulatory effects.
Propiedades
Número CAS |
16472-09-6 |
|---|---|
Nombre del producto |
Methyl 3-(4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-m-tolyl)propionate |
Fórmula molecular |
C25H21NO6 |
Peso molecular |
431.4 g/mol |
Nombre IUPAC |
methyl 3-[4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-3-methylphenyl]propanoate |
InChI |
InChI=1S/C25H21NO6/c1-13-11-14(8-10-20(28)31-2)7-9-18(13)32-19-12-17(27)21-22(23(19)26)25(30)16-6-4-3-5-15(16)24(21)29/h3-7,9,11-12,27H,8,10,26H2,1-2H3 |
Clave InChI |
DFCPUQBIQUKULF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)CCC(=O)OC)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
SMILES canónico |
CC1=C(C=CC(=C1)CCC(=O)OC)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Otros números CAS |
16472-09-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



